Product packaging for DO3A-Serotonin(Cat. No.:CAS No. 2125661-93-8)

DO3A-Serotonin

Cat. No.: B1487403
CAS No.: 2125661-93-8
M. Wt: 562.6 g/mol
InChI Key: JLJYLVLCKBYQTD-UHFFFAOYSA-N
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Description

DO3A-Serotonin is a useful research compound. Its molecular formula is C26H38N6O8 and its molecular weight is 562.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N6O8 B1487403 DO3A-Serotonin CAS No. 2125661-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJYLVLCKBYQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rational Design for Improved Receptor Specificity and Affinities

The fundamental principle behind the design of DO3A-serotonin and its analogs is to harness the inherent affinity of serotonin (B10506) for its receptors to guide a diagnostic or therapeutic agent to specific target sites in the body. Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that interacts with a wide array of receptor subtypes, categorized into seven families (5-HT1 to 5-HT7), each involved in different physiological and pathological processes. mdpi.comwikipedia.org The rational design of molecules like this compound aims to exploit this diversity for targeted applications.

A significant challenge in this field is achieving high preferential selectivity for specific serotonin receptor isoforms. mdpi.com While native serotonin binds to multiple receptor subtypes, the conjugation of the DO3A chelator can alter these binding kinetics. The goal of rational design is to modify the structure of the serotonin ligand to enhance its affinity and selectivity for a particular receptor subtype. This often involves creating a library of constrained analogs to identify the optimal arrangement of the pharmacophoric elements of the ligand. mcw.edu

For instance, research into other serotonin receptor ligands has shown that the length and nature of linkers used to connect a targeting moiety to a functional component can be crucial for receptor binding affinity. researchgate.net In the broader context of developing targeted imaging agents, the strategy is to optimize the probe to achieve the maximum target-to-background ratio. This is accomplished by designing a probe that accumulates at the target tissue while clearing rapidly from non-target areas. nih.gov

In the case of this compound derivatives, the design process involves considering how structural modifications to the serotonin part of the molecule will influence its interaction with the binding pocket of the target receptor. mdpi.com Key amino acid residues within the transmembrane helices of serotonin receptors, such as aspartate in the 5-HT1 subtype and asparagine in the 5-HT2 subtype, play a critical role in stabilizing the ligand-receptor complex. mdpi.com Therefore, the design of analogs must take these interactions into account to maintain or improve binding affinity.

An example of rational design in a related context is the development of DO3A-serinol-bis-MPP (SBMPP), where two moieties of 1-(2-methoxyphenyl)piperazine (B120316) (MPP), a known serotonin receptor ligand, were incorporated to enhance affinity at the recognition sites. researchgate.netresearchgate.net This homobivalent approach demonstrates a strategy to increase the avidity of the ligand for its target. researchgate.net While not directly involving serotonin, this work highlights the principles of rational design that are applicable to the development of more specific and potent this compound-based agents.

The table below presents a summary of key considerations in the rational design of serotonin-based molecular probes.

Design ConsiderationRationaleKey Findings/Examples
Receptor Subtype Selectivity To target specific physiological or pathological processes with minimal off-target effects.(S,S)-9b, a constrained analog of a phenethylamine-based 5-HT2A agonist, showed 124-fold selectivity for the 5-HT2A over the 5-HT2C receptor. mcw.edu
Linker Optimization The length and chemical nature of the linker connecting the targeting moiety (serotonin) to the functional moiety (DO3A) can significantly impact receptor affinity. researchgate.netStudies with spiperone-based ligands showed that a hydrophobic C11 spacer resulted in higher binding affinity than a hydrophilic tetraethylene glycol spacer for dopamine (B1211576) receptors. researchgate.net
Structural Modifications of the Ligand To enhance binding affinity and selectivity by optimizing interactions with the receptor's binding pocket.The introduction of specific fused heterocyclic structures, monosaccharides, and macrocycles has been explored to gain preferential selectivity for serotonergic isoforms. mdpi.com
Multivalent Ligand Design To increase avidity (overall binding strength) by incorporating multiple targeting moieties.The synthesis of DO3A-serinol-bis-MPP, a homobivalent ligand, was designed to enhance affinity at serotonin receptor recognition sites. researchgate.netresearchgate.net

Synthesis and Chemical Characterization

The synthesis of DO3A-Serotonin involves the coupling of a DO3A derivative with serotonin (B10506). A common method is the formation of an amide bond that links the DO3A moiety to the serotonin molecule. This is typically achieved by coupling the DO3A triester with serotonin hydrochloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU in polar aprotic solvents such as DMF or DMSO, sometimes with mild heating. The final compound is obtained after deprotection and purification steps.

Alternative synthetic routes, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can also be employed to link the chelator to serotonin's indole (B1671886) group. Post-synthesis, the purity of this compound is validated using techniques like reversed-phase high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) to confirm its molecular integrity.

Applications in Medical Imaging and Diagnostics

The primary application of DO3A-Serotonin lies in the development of targeted diagnostic imaging agents. By chelating a paramagnetic metal ion such as gadolinium (Gd³⁺), this compound can function as a magnetic resonance imaging (MRI) contrast agent. researchgate.netgoogle.com The serotonin (B10506) component of the molecule directs the agent to specific biological targets, namely the serotonin transporters (SERT). dntb.gov.uaresearchgate.net

This targeted approach allows for the visualization of the distribution and density of serotonin transporters in the body, which is of significant interest in the study and diagnosis of various neuropsychiatric disorders. nih.gov For instance, altered SERT levels have been implicated in conditions like depression and Alzheimer's disease. nih.gov Positron emission tomography (PET) is another imaging modality where this compound derivatives, radiolabeled with positron-emitting isotopes, can be used to image serotonin receptor distribution. snmjournals.org

Preclinical in Vivo Evaluation of Do3a Serotonin Conjugates in Animal Models

Affinity for Different Metal Ions

The DO3A framework, with its three carboxylate arms and the nitrogen atoms of the cyclen ring, is an effective chelator for a range of metal ions. ox.ac.uk It is particularly well-suited for complexing with trivalent lanthanide ions, such as gadolinium (Gd³⁺) and europium (Eu³⁺), which are often used in medical imaging applications. ox.ac.uknih.gov The chelator also demonstrates a high affinity for other physiologically relevant divalent metal ions like zinc (Zn²⁺) and copper (Cu²⁺). mdpi.com

Structure of Metal Complexes

When a metal ion is chelated by a DO3A-type ligand, it is enveloped within the macrocyclic cavity. The metal ion typically forms coordination bonds with the nitrogen atoms of the cyclen ring and the oxygen atoms of the carboxylate pendant arms. nih.gov In aqueous solutions, one or more water molecules can also coordinate directly to the metal center, completing its coordination sphere. researchgate.net The specific geometry and coordination number of the complex can be influenced by factors such as the size of the chelated metal ion and the local chemical environment. nih.govlibretexts.org For lanthanide complexes with DO3A derivatives, a coordination number of eight or nine is common. nih.gov

Thermodynamic Stability of Complexes

The thermodynamic stability of a metal complex is a measure of the strength of the metal-ligand interaction at equilibrium and is quantified by the stability constant (log K). Macrocyclic chelators like DO3A and its parent compound DOTA form significantly more stable complexes compared to linear chelating agents. nih.govmriquestions.com This high stability is crucial for in vivo applications to minimize the release of potentially toxic free metal ions, a process known as transmetallation, where endogenous ions like zinc or calcium displace the chelated metal. nih.gov While specific stability constants for DO3A-Serotonin are not widely published, data from analogous DO3A derivatives show very high stability. For example, the Gd³⁺ complex of a DO3A derivative functionalized with a benzimidazole (B57391) group has a log β value of 32.1, indicating exceptionally strong binding. ox.ac.uk Generally, the stability of Gd³⁺ complexes with DO3A derivatives is lower than that of their DOTA counterparts but remains sufficiently high for many applications. researchgate.net

Molecular Mechanisms and Therapeutic/diagnostic Concepts for Do3a Serotonin Conjugates

Receptor Affinity and Selectivity

The affinity and selectivity of these compounds for specific serotonin (B10506) receptors are key performance indicators. For example, a related compound, ⁶⁸Ga-DO3A-butyl-MPP, showed a high affinity for the 5-HT1A receptor. rsc.org

CompoundTarget ReceptorBinding Affinity (Kd)
⁶⁸Ga-DO3A-butyl-MPP5-HT1A0.39 ± 0.08 nM
⁶⁸Ga-DO3A-butyl-MPP5-HT2A136 ± 3.4 nM

This table is based on data for a related compound and illustrates the type of data generated in preclinical studies. rsc.org

In Vivo Performance Metrics

The performance of these compounds in living organisms is assessed through various metrics, including their uptake in target tissues and their clearance from the body.

CompoundBrain Uptake (%ID/g)Time Point
⁹⁹ᵐTc-(6-AcBTZ)₂DTPA0.42 ± 0.0215 min p.i.
DO3A-butyl-MPP3.9130 min p.i.

%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection. This table includes data from related compounds to demonstrate typical in vivo performance metrics. rsc.orgacs.org

Bridging Preclinical Discoveries to Advanced Research Phases

The transition from preclinical research to clinical trials is a critical step in the development of new medical technologies. openaccessjournals.comppd.com Preclinical studies provide the foundational data on a compound's safety and potential efficacy. ppd.comresearchgate.net If the results from these early studies are promising, the compound may advance to clinical trials, which are conducted in phases to rigorously evaluate its performance in humans. openaccessjournals.com This translational process is essential for bringing new diagnostic tools, like DO3A-serotonin-based imaging agents, from the research bench to patient care. youtube.com

Conclusion

Summary of Major Academic Contributions to DO3A-Serotonin Conjugate Research

The development of this compound conjugates represents a significant step forward in the field of molecular imaging, particularly for the study of the serotonergic system. This bifunctional probe, which marries the metal-chelating capabilities of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with the neuroactive properties of serotonin (B10506) (5-hydroxytryptamine or 5-HT), has opened new avenues for visualizing serotonin receptor distribution and function in the brain.

Key academic contributions have centered on the synthesis and characterization of these conjugates. Researchers have successfully coupled the DO3A triester to serotonin, often employing coupling agents like EDC or HATU in solvents such as DMF or DMSO. This process creates a stable amide bond, linking the DO3A moiety to serotonin, which can then be radiolabeled with various metal ions for imaging purposes.

A significant area of research has been the application of this compound and its derivatives in Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). nih.gov When chelated with a paramagnetic metal ion like gadolinium (Gd³⁺), this compound acts as an MRI contrast agent. rsc.org For PET imaging, it is often labeled with radioisotopes such as Gallium-68 (⁶⁸Ga). rsc.orgnih.gov These imaging modalities allow for the non-invasive, in-vivo quantification of serotonin receptors, which is crucial for understanding their role in various neuropsychiatric disorders. nih.gov

Studies have highlighted the potential of these conjugates in diagnosing conditions like Alzheimer's disease and depression by correlating serotonin transporter levels with cognitive deficits. The ability to visualize serotonin receptor distribution provides valuable insights into the pathophysiology of these and other neurological conditions. nih.gov

Furthermore, research has explored the impact of structural modifications on the properties of these conjugates. For instance, the length and nature of the linker between the DO3A chelator and the serotonin moiety have been shown to be critical for receptor binding affinity. researchgate.net The choice of the chelator itself is also significant, with DO3A being optimized for mid-sized ions like Gd³⁺, while DOTA (which has four acetic acid groups) shows higher stability with larger ions.

The development of various derivatives, such as DO3A-butyl-MPP and DO3A-serinol-bis-MPP, demonstrates ongoing efforts to enhance the imaging properties and target specificity of these probes. rsc.orgresearchgate.net These studies contribute to a growing body of knowledge aimed at creating more effective tools for neuroscience research and clinical diagnostics.

Identification of Critical Knowledge Gaps and Strategic Future Research Priorities

Despite the significant progress in the field of this compound conjugate research, several critical knowledge gaps remain, presenting key opportunities for future investigation.

A primary challenge is the potential alteration of serotonin's biological activity upon conjugation with the DO3A chelator. While the goal is to retain the receptor-binding properties of serotonin, the addition of the bulky chelator moiety may reduce its affinity and selectivity for specific serotonin receptor subtypes compared to the native neurotransmitter. Future research should systematically evaluate the binding profiles of this compound conjugates across the full spectrum of serotonin receptors to better understand their pharmacological characteristics.

The blood-brain barrier (BBB) permeability of these conjugates is another critical area that requires further investigation. While serotonin derivatives are generally able to cross the BBB, the addition of a chelator can increase hydrophilicity and potentially hinder brain uptake. nih.gov Developing strategies to enhance BBB penetration without compromising the chelating or receptor-binding functions is a high-priority research direction. This could involve optimizing linker chemistry or exploring novel delivery mechanisms.

Longitudinal studies in relevant animal models of neuropsychiatric disorders are needed to fully validate the utility of this compound conjugates for monitoring disease progression and treatment response. nih.gov While initial studies have shown promise, more extensive preclinical evaluation is necessary before these imaging agents can be translated into clinical practice. psypost.org

Furthermore, the development of "smart" or responsive this compound probes represents an exciting frontier. These agents could be designed to change their imaging signal in response to specific physiological changes, such as alterations in pH or the concentration of certain neurotransmitters. rsc.org This would provide dynamic functional information in addition to static receptor mapping.

Finally, while much of the focus has been on PET and MRI, exploring the potential of this compound conjugates for other imaging modalities or even as therapeutic agents warrants investigation. The ability to deliver specific metal ions to serotonin-rich regions of the brain could have therapeutic implications, although this would require careful consideration of potential toxicity. Addressing these knowledge gaps through strategic and collaborative research will be crucial for realizing the full potential of this compound conjugates in neuroscience and medicine.

Q & A

Q. What are the standard protocols for synthesizing DO3A-Serotonin, and how can purity be validated?

this compound is synthesized via amino acid coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which links the DOTA chelator to serotonin’s indole group . Post-synthesis, purity is validated using reversed-phase HPLC (≥95% purity threshold) and electrospray ionization mass spectrometry (ESI-MS) to confirm molecular integrity (C₂₆H₃₈N₆O₈; m/z 562.62) . For trace metal quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended to ensure residual metal ions (e.g., Cu from CuAAC) are below 1 ppm .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s metal-chelation properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and chelation-induced shifts in proton environments (e.g., DOTA’s macrocyclic ring) .
  • UV-Vis Spectroscopy : To monitor ligand-to-metal charge transfer bands (e.g., with Er³⁺ or Gd³⁺) and calculate molar absorptivity .
  • Isothermal Titration Calorimetry (ITC) : For quantifying binding constants (Kd) and stoichiometry of metal-chelate interactions .
  • ICP-MS : To validate radiometal incorporation efficiency (e.g., ¹⁶⁶Er or ¹⁶¹Er for therapeutic applications) .
Technique Application Detection Limit
HPLCPurity assessment0.1% impurities
ESI-MSMolecular weight±0.01 Da
ITCBinding affinityKd ≥ 10⁻⁶ M

Q. What storage conditions are essential to preserve this compound stability, and how should degradation be monitored?

Store lyophilized this compound at -20°C in anhydrous, light-protected vials to prevent hydrolysis and oxidation . Degradation is assessed via:

  • HPLC : Detect shifts in retention time indicating structural breakdown.
  • Fluorescence Spectroscopy : Monitor loss of serotonin’s native fluorescence (ex/em: 280/340 nm) due to indole ring oxidation .
  • pH Stability Assays : Test solubility and aggregation in buffers (pH 4–8) to simulate physiological conditions .

Advanced Research Questions

Q. How can researchers design in vivo studies to track this compound biodistribution using radiometals?

  • Isotope Selection : Use β⁻-emitters (¹⁶⁶Er, t₁/₂ = 10.4 hr) for therapy or γ-emitters (¹¹¹In, t₁/₂ = 2.8 days) for SPECT imaging .
  • Animal Models : Administer 0.1–1.0 µmol/kg doses in serotonin receptor-rich tissues (e.g., murine CNS or gastrointestinal tract) .
  • Imaging Protocols : Perform longitudinal PET/SPECT scans at 1, 6, and 24 hr post-injection. Sacrifice cohorts for ex vivo gamma counting to quantify organ uptake (%ID/g) .
  • Control Experiments : Compare with non-targeted DOTA complexes to assess serotonin-mediated specificity .

Q. What methodologies resolve discrepancies in reported serotonin receptor binding affinities of this compound derivatives?

Contradictions in receptor affinity (e.g., 5-HT₁A vs. 5-HT₃) may arise from assay conditions or chelation interference. To address this:

  • Comparative Radioligand Binding Assays : Use ³H-serotonin in parallel with this compound-¹⁶⁶Er to quantify displacement curves (IC₅₀) across receptor subtypes .
  • Molecular Dynamics Simulations : Model steric effects of DOTA on serotonin’s orientation within receptor binding pockets .
  • Statistical Validation : Apply ANOVA to compare datasets, ensuring p < 0.05 significance thresholds and Bonferroni corrections for multiple comparisons .

Q. How can reaction conditions be optimized to enhance this compound’s chelation efficiency with lanthanides?

  • pH Optimization : Chelation of trivalent ions (e.g., Gd³⁺) peaks at pH 5.5–6.0; use acetate buffers to avoid precipitation .
  • Temperature Control : Conduct reactions at 40–50°C to accelerate kinetics without degrading serotonin .
  • Molar Ratio Screening : Titrate metal:ligand ratios (1:1 to 1:3) and quantify free metal via arsenazo III assays .
  • Kinetic Analysis : Use stopped-flow spectroscopy to determine rate constants (kₐ ≈ 10⁴ M⁻¹s⁻¹ for Gd³⁺) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s stability in serum-containing media?

Discrepancies may stem from serum protein interactions or redox activity. Mitigation strategies include:

  • Size-Exclusion Chromatography : Separate protein-bound vs. free this compound .
  • Competitive Ligand Experiments : Add EDTA to chelate free metals and assess complex lability .
  • Multi-Lab Reprodubility Studies : Share standardized protocols (e.g., serum concentration, incubation time) via collaborative networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.